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Compound of Interest

Compound Name: 2,4'-Dihydroxydiphenyl! sulfone

Cat. No.: B042947

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4'-
Dihydroxydiphenyl sulfone (CAS No: 5397-34-2), a significant isomer of bisphenol S. This
document is intended for researchers, scientists, and professionals in drug development and
polymer science who utilize this compound in their work. The guide details Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data,
supplemented with detailed experimental protocols.

Chemical Structure

IUPAC Name: 2-(4-hydroxyphenyl)sulfonylphenol Molecular Formula: C12H1004S Molecular
Weight: 250.27 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
compounds. Below are the proton (*H) and expected carbon-13 (33C) NMR data for 2,4'-
Dihydroxydiphenyl sulfone.

1H NMR Data

The 'H NMR spectrum was recorded on a 400 MHz instrument in deuterated dimethyl sulfoxide
(DMSO-d6).[1] The chemical shifts (d) are reported in parts per million (ppm).
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Assignment

Chemical Shift (ppm)

Hydroxyl Proton (Phenol at position 2)

10.650

Hydroxyl Proton (Phenol at position 4')

10.539

Aromatic Protons

7.897, 7.893, 7.877, 7.873

Aromatic Protons

7.784,7.777,7.772,7.766, 7.760, 7.755, 7.748

Aromatic Protons

7.479,7.474,7.461, 7.458, 7.456, 7.454, 7.440,
7.436

Aromatic Protons

6.984

Aromatic Protons

6.913, 6.91

Note: The original data source provides a detailed list of peaks for the aromatic multiplets.[1]

For clarity, they are grouped here by region.

13C NMR Data

Explicit experimental 13C NMR data for 2,4'-Dihydroxydiphenyl sulfone is not readily
available in the referenced public databases. However, the expected chemical shift ranges for
the carbon environments within the molecule are presented below based on standard values

for aromatic compounds, phenols, and sulfones.

Carbon Environment

Expected Chemical Shift (ppm)

Aromatic C-O (Phenolic) 150 - 165
Aromatic C-S (Sulfone) 130 - 145
Aromatic C-H 115-135

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A small quantity (approximately 0.037 g) of 2,4'-Dihydroxydiphenyl
sulfone is dissolved in 0.5 mL of a suitable deuterated solvent, such as DMSO-d6.[1] The

solution is then transferred to a standard 5 mm NMR tube.

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.chemicalbook.com/SpectrumEN_5397-34-2_1HNMR.htm
https://www.benchchem.com/product/b042947?utm_src=pdf-body
https://www.benchchem.com/product/b042947?utm_src=pdf-body
https://www.benchchem.com/product/b042947?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_5397-34-2_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Data Acquisition: The NMR spectra are typically acquired on a 400 MHz (for *H) or 100 MHz
(for 13C) spectrometer. For *H NMR, the spectral width is set to appropriately cover the aromatic
and hydroxyl proton regions. For 3C NMR, a proton-decoupled sequence is commonly used to
simplify the spectrum, resulting in single lines for each unique carbon atom. The chemical shifts
are referenced internally to the residual solvent signal or tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following
table lists the expected characteristic absorption bands for 2,4'-Dihydroxydiphenyl sulfone
based on its functional groups.

Wavenumber (cm—1) Vibrational Mode Functional Group
3500 - 3200 (broad) O-H stretch (H-bonded) Phenol

3100 - 3000 C-H stretch Aromatic

1600 - 1585, 1500 - 1400 C=C stretch (in-ring) Aromatic

1320 and ~1150 S=0 asymmetric & symmetric Sulfone

stretch
1300 - 1000 C-O stretch Phenol
900 - 675 C-H out-of-plane bend Aromatic

Experimental Protocol: IR Spectroscopy (KBr Pellet
Method)

Sample Preparation: Approximately 1-2 mg of the solid 2,4'-Dihydroxydiphenyl sulfone is
finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate
mortar and pestle. The homogenous mixture is then placed into a pellet die and compressed
under high pressure using a hydraulic press to form a thin, transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A
background spectrum of the empty sample compartment is first recorded. The sample
spectrum is then recorded, typically in the range of 4000 to 400 cm~1. The final spectrum is
presented as a plot of transmittance versus wavenumber.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The data presented here was obtained using Electron lonization (El).

Mass Spectrometry Data

m/z Relative Intensity (%) Possible Fragment
250 67.0 [M]* (Molecular lon)
186 5.9 [M - SO2]*

157 30.3 [M - CeHsO]*

141 12.9 [CeH5SO2]*

109 16.3

94 100.0 [CeHsOH]*

93 24.5 [CsHsO]*

65 18.7 [CsHs]*

Data sourced from ChemicalBook[1] and PubChem.[2]

Experimental Protocol: Electron lonization Mass
Spectrometry (EI-MS)

Sample Introduction: For a solid sample like 2,4'-Dihydroxydiphenyl sulfone, a direct
insertion probe is typically used. A small amount of the sample is placed in a capillary tube at
the end of the probe, which is then inserted into the ion source of the mass spectrometer. The
probe is heated to volatilize the sample.

lonization and Analysis: In the ion source, the gaseous sample molecules are bombarded with
a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and
fragment. The resulting positively charged ions are accelerated into a mass analyzer, which
separates them based on their mass-to-charge (m/z) ratio. A detector records the abundance of
each ion, generating a mass spectrum.
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Experimental Workflow Overview

The following diagram illustrates the general workflow for the spectroscopic analysis of 2,4'-
Dihydroxydiphenyl sulfone.
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Caption: General workflow for spectroscopic analysis of 2,4'-Dihydroxydiphenyl sulfone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,4'-Dihydroxydiphenyl Sulfone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042947#spectroscopic-data-of-2-4-
dihydroxydiphenyl-sulfone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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